molecular formula C17H17NO2 B269351 N-[2-(allyloxy)phenyl]-2-methylbenzamide

N-[2-(allyloxy)phenyl]-2-methylbenzamide

Cat. No.: B269351
M. Wt: 267.32 g/mol
InChI Key: CCJQOLJCNRCJDN-UHFFFAOYSA-N
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Description

N-[2-(allyloxy)phenyl]-2-methylbenzamide is a benzamide derivative characterized by an allyloxy group (–O–CH₂–CH=CH₂) attached to the ortho position of the phenyl ring and a 2-methylbenzamide moiety.

Key structural features:

  • Allyloxy group: Enhances reactivity due to the electron-rich oxygen atom and unsaturated allyl chain.
  • 2-Methylbenzamide: The methyl group at the ortho position increases steric hindrance and lipophilicity compared to unsubstituted benzamides.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-methyl-N-(2-prop-2-enoxyphenyl)benzamide

InChI

InChI=1S/C17H17NO2/c1-3-12-20-16-11-7-6-10-15(16)18-17(19)14-9-5-4-8-13(14)2/h3-11H,1,12H2,2H3,(H,18,19)

InChI Key

CCJQOLJCNRCJDN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes critical structural differences and molecular properties of N-[2-(allyloxy)phenyl]-2-methylbenzamide and its analogs:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Applications/Properties Reference
This compound 2-allyloxy (phenyl), 2-methyl (benzamide) C₁₇H₁₇NO₂ 267.33 Synthetic intermediate, potential catalysis
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl (benzamide), N,O-bidentate group C₁₂H₁₇NO₂ 207.27 Metal-catalyzed C–H bond functionalization
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Thiazole ring, methoxy group C₂₄H₂₀N₂O₂S 400.49 X-ray confirmed geometry, electronic studies
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-chloro (phenyl), 2-methoxy, 4-methyl C₁₅H₁₄ClNO₂ 283.73 Fluorescence properties
2-(N-allylsulfamoyl)-N-propylbenzamide Allylsulfamoyl group C₁₃H₁₈N₂O₃S 282.36 Theoretical activity studies
N-[4-({2-[(4-bromo-3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylbenzamide Hydrazine linker, bromo substituent C₂₄H₂₂BrN₃O₄ 496.35 Potential bioactive agent

Key Observations :

  • Electronic Effects : The allyloxy group in the target compound provides electron-donating resonance effects, contrasting with electron-withdrawing groups like chloro () or sulfamoyl ().
  • Steric Hindrance : The 2-methyl group on benzamide increases steric bulk compared to analogs with para-substituents (e.g., 4-methyl in ).
  • Functional Diversity : Hydrazine linkers () or thiazole rings () introduce distinct reactivity profiles, such as hydrogen bonding or coordination capabilities.

Key Points :

  • The allyloxy group in the target compound can be introduced via allylation of a phenolic precursor, similar to methods in and .
  • Ru-catalyzed syntheses () demonstrate the versatility of benzamides in cross-coupling reactions, though yields depend on substituent compatibility.

Spectroscopic and Physicochemical Properties

  • IR/NMR : The allyloxy group in this compound would show characteristic C-O stretching (~1250 cm⁻¹) and alkene C=C stretches (~1640 cm⁻¹) in IR. In NMR, the allyl protons resonate as a triplet (δ 4.5–5.0 ppm for –O–CH₂–) and a multiplet for the vinyl protons (δ 5.2–5.9 ppm) .
  • Fluorescence : Unlike N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (), the target compound lacks strong electron-withdrawing groups, likely reducing fluorescence intensity.
  • Crystallography : Analogs with rigid structures (e.g., thiazole-fused benzamide in ) exhibit well-defined geometries, whereas the allyloxy group may introduce conformational flexibility .

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